molecular formula C23H29N7 B11200039 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine

1-[(1-cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine

Cat. No.: B11200039
M. Wt: 403.5 g/mol
InChI Key: UJDWZGYRGIIOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine is a piperazine derivative featuring a tetrazole ring substituted with a cyclohexyl group and a pyridin-3-ylmethyl moiety. The compound’s structure combines a central piperazine core with aromatic (phenyl) and heterocyclic (tetrazole, pyridine) substituents, which are common in pharmacologically active molecules. Piperazine derivatives are widely studied for their diverse biological activities, including receptor modulation (e.g., dopamine, serotonin) and enzyme inhibition .

Properties

Molecular Formula

C23H29N7

Molecular Weight

403.5 g/mol

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)-pyridin-3-ylmethyl]-4-phenylpiperazine

InChI

InChI=1S/C23H29N7/c1-3-9-20(10-4-1)28-14-16-29(17-15-28)22(19-8-7-13-24-18-19)23-25-26-27-30(23)21-11-5-2-6-12-21/h1,3-4,7-10,13,18,21-22H,2,5-6,11-12,14-17H2

InChI Key

UJDWZGYRGIIOMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Piperazine Core Functionalization

The 4-phenylpiperazine moiety is typically synthesized via Buchwald-Hartwig coupling between chlorobenzene and piperazine. A nickel-catalyzed reaction using bis{1,1’-diphenyl-3,3’-methylenediimidazoline-2,2’-diylidene}nickel(II) dibromide with potassium tert-butylate in 1,4-dioxane at 90°C achieves an 88% yield. This method avoids hazardous reagents and enables large-scale production due to its tolerance for oxygen-free conditions.

Tetrazole Ring Construction

The 1-cyclohexyl-1H-tetrazol-5-yl group is synthesized via [2+3] cycloaddition between cyclohexylamine and sodium azide in the presence of trimethylsilyl chloride (TMSCl). This reaction proceeds at 120°C for 12 hours, yielding the tetrazole intermediate with 92% purity. Alternative routes employ ZnBr₂ as a catalyst, reducing reaction times to 6 hours but requiring post-synthesis purification via column chromatography.

Stepwise Synthesis of the Target Compound

Condensation of Tetrazole and Pyridine Moieties

The pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction. A mixture of 3-(chloromethyl)pyridine and the tetrazole intermediate reacts in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is stirred at 25°C for 24 hours, achieving a 76% yield. Kinetic studies show that increasing the temperature to 40°C reduces the reaction time to 8 hours but lowers the yield to 68% due to side-product formation.

Piperazine-Tetrazole-Pyridine Coupling

The final assembly involves a Mannich-type reaction between 4-phenylpiperazine, the tetrazole-pyridine intermediate, and formaldehyde. Key parameters include:

Parameter Optimal Value Effect on Yield
Solvent Tetrahydrofuran (THF) Maximizes solubility
Temperature 60°C Balances rate and side reactions
Catalyst Acetic acid (5 mol%) Enhances imine formation
Reaction Time 18 hours Completes cyclization

This step yields 65–70% of the target compound, with purity >95% after recrystallization from ethanol.

Catalytic and Reaction Optimization

Palladium-Catalyzed Cross-Couplings

Recent advances employ Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura couplings to attach aromatic groups. For example, coupling 4-bromophenylpiperazine with the tetrazole-pyridine boronic ester achieves 82% yield under microwave irradiation (100°C, 1 hour). This method reduces metal residues to <10 ppm, meeting pharmaceutical standards.

Hydrogenation of Intermediate Schiff Bases

Reductive amination using H₂ (50 psi) and 10% Pd/C in methanol converts imine intermediates to stable amines. This step is critical for eliminating unreacted aldehydes, improving overall yield by 12–15%. Alternatives like NaBH₄ are less effective, yielding only 45–50% due to over-reduction.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual tetrazole isomers. A typical protocol uses:

  • Mobile Phase : 0.1% trifluoroacetic acid (TFA) in H₂O (A) and acetonitrile (B)
  • Gradient : 10% B to 90% B over 30 minutes
  • Flow Rate : 1.5 mL/min

This achieves >99% purity, as confirmed by LC-MS (ESI+: [M+H]⁺ = 567.3).

Crystallization Strategies

Recrystallization from ethyl acetate/n-hexane (1:3) produces needle-shaped crystals suitable for X-ray diffraction. Thermal analysis (DSC) shows a melting point of 178–180°C, consistent with a single polymorph.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A pilot-scale process using a tubular reactor (50°C, residence time = 2 hours) produces 1.2 kg/day with 78% yield. Key advantages include:

  • Reduced solvent consumption (DCM use lowered by 40%)
  • Consistent product quality (RSD < 2% across 10 batches)
  • Compatibility with in-line PAT (Process Analytical Technology) monitoring

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill (400 rpm, 4 hours) achieves 70% yield. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption by 60% compared to batch reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H29N7C_{23}H_{29}N_{7} and a molecular weight of 403.52 g/mol. Its structure incorporates a tetrazole ring, a piperazine ring, and a phenyl group, which contribute to its unique reactivity and potential biological activities .

Chemistry

In the realm of chemistry, this compound serves as a valuable reference for studying tetrazole derivatives and their reactivity. It is often utilized in synthetic pathways to explore new chemical reactions involving heterocyclic compounds. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions, which are crucial for developing novel materials and chemical processes .

Biology

The biological applications of 1-[(1-Cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine are particularly noteworthy:

  • Antimicrobial Activity : Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. A study demonstrated that several synthesized tetrazole-piperazine derivatives displayed promising antibacterial and antifungal activities when evaluated against various strains .
  • Anticancer Properties : The compound is under investigation for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions at the cellular level .

Medicine

In medical research, this compound is being explored for therapeutic applications in treating cardiovascular and neurological disorders. The unique structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at addressing complex diseases .

Case Study 1: Antimicrobial Evaluation

A series of novel derivatives based on 1-[(1-Cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine were synthesized and evaluated for antimicrobial activity using the serial dilution method. The results indicated that certain compounds exhibited significant activity against both bacterial and fungal strains, outperforming established reference drugs .

Case Study 2: Anticancer Mechanism Investigation

In a recent study focused on anticancer mechanisms, researchers synthesized derivatives of the compound and assessed their effects on cancer cell lines. The results suggested that these derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents in oncology .

Summary of Findings

Application AreaFindings
ChemistryValuable for studying tetrazole reactivity; involved in synthetic pathways
BiologyExhibits antimicrobial activity; potential anticancer properties
MedicineInvestigated for cardiovascular and neurological disorder treatments

Mechanism of Action

The mechanism of action of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(PYRIDIN-3-YL)M

Biological Activity

The compound 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine is a complex organic molecule that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C30H40N12
  • Molecular Weight : 568.7 g/mol

Structural Characteristics

The compound features a piperazine core substituted with a cyclohexyl tetrazole and a pyridine moiety, which may contribute to its biological activity. The unique combination of these functional groups is hypothesized to interact with various biological targets.

PropertyValue
Molecular FormulaC30H40N12
Molecular Weight568.7 g/mol
InChIInChI=1S/C30H40N12/c1-3-11...
InChIKeyLKLAYUARPGJRED-UHFFFAOYSA-N

Pharmacological Effects

Research indicates that this compound exhibits antidepressant and anxiolytic properties. It has been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.

The proposed mechanisms include:

  • Serotonin Receptor Modulation : Interaction with 5-HT receptors may enhance serotonergic transmission.
  • Dopamine Receptor Affinity : Binding to dopamine receptors could influence dopaminergic signaling pathways linked to mood and behavior.

Case Studies

  • Study on Antidepressant Activity
    • A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of similar piperazine derivatives. Results indicated a significant increase in serotonin levels in animal models after administration of the compound, suggesting similar potential for our target compound .
  • Anxiolytic Effects
    • Another study focused on the anxiolytic properties of tetrazole-containing compounds. Behavioral tests demonstrated reduced anxiety-like behaviors in rodents, correlating with increased GABAergic activity .
  • Neuropharmacological Profile
    • A neuropharmacological assessment highlighted the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system activity. This was validated through pharmacokinetic studies showing favorable absorption and distribution profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Pharmacological Relevance
Compound Name Core Structure Key Substituents Pharmacological Notes Evidence ID
1-[(1-Cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine (Target) Piperazine Tetrazole (cyclohexyl), pyridin-3-ylmethyl, phenyl Potential CNS receptor modulation
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine Piperazine Tetrazole (4-methoxyphenyl), methylsulfonyl Enhanced solubility; sulfonyl group may influence receptor binding
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine hydrochloride Piperazine Oxadiazole (4-chlorophenyl), hydrochloride salt Antagonist activity in preclinical models
1-(4-Nitrobenzyl)-4-phenylpiperazine Piperazine Nitrobenzyl, phenyl D2/D3 receptor ligand candidate
CV-11974 (Angiotensin II antagonist) Benzimidazole Tetrazole, biphenyl, ethoxy Potent AT1 receptor antagonism (IC50: 1.12 × 10⁻⁷ M)
Key Observations:
  • Tetrazole vs. Oxadiazole : The tetrazole group in the target compound and CV-11974 is critical for receptor binding (e.g., angiotensin II receptors via ionic interactions). In contrast, oxadiazole derivatives (e.g., ) may exhibit different selectivity profiles due to altered electronic properties .
  • Substituent Effects : The cyclohexyl group in the target compound likely enhances lipophilicity and CNS penetration compared to the 4-methoxyphenyl group in , which improves solubility .
  • Piperazine Modifications : Nitrobenzyl or phenyl substituents () are associated with dopamine receptor affinity, suggesting the target compound may share similar CNS applications .
Key Observations:
  • Synthetic Routes : Piperazine derivatives are commonly synthesized via alkylation (e.g., ) or condensation (e.g., tetrazole formation in CV-11974) . The target compound likely follows similar multi-step protocols.

Q & A

Q. What are the common synthetic pathways for synthesizing 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic cores (e.g., tetrazole, piperazine) followed by coupling or alkylation. Key steps include:

  • Tetrazole formation : Cyclohexylamine derivatives are reacted with nitriles or azides under acidic conditions to form the 1H-tetrazole ring .
  • Piperazine functionalization : The 4-phenylpiperazine moiety is often introduced via nucleophilic substitution or reductive amination. For example, describes using CuSO₄·5H₂O and sodium ascorbate in a click chemistry reaction to attach triazole groups to piperazine .
  • Coupling reactions : The pyridin-3-ylmethyl group is introduced via Suzuki-Miyaura cross-coupling or alkylation, requiring precise temperature control (e.g., reflux in ethanol or DCM) and catalysts like Pd or Cu .
    Critical conditions :
  • Solvent selection (e.g., DCM/water mixtures for click chemistry) .
  • Catalyst loading (e.g., 0.3 equiv CuSO₄·5H₂O) .
  • Purification via silica gel chromatography or HPLC to isolate isomers and improve purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how can researchers address common analytical challenges?

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm regiochemistry of tetrazole and piperazine substituents. Overlapping signals in aromatic regions (pyridine, phenyl) may require 2D NMR (COSY, HSQC) .
    • FT-IR : To verify tetrazole ring formation (characteristic N-H stretch at ~3400 cm⁻¹) .
  • Chromatography :
    • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients resolve polar impurities. Adjust pH with 0.1% TFA to enhance peak symmetry .
    • TLC : Use ethyl acetate/hexane (1:2) to monitor reaction progress .
      Challenges :
  • Isomer separation (e.g., tetrazole tautomers): Optimize mobile phase polarity or use chiral columns .
  • Low solubility in common solvents: Use DMSO-d₆ for NMR or sonicate samples .

Q. What are the key safety considerations and handling protocols for this compound during laboratory experiments?

  • Hazards : Skin/eye irritation (Category 2), potential respiratory sensitization based on structural analogs .
  • Handling :
    • Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood.
    • Avoid oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (CO, NOₓ) .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of novel derivatives of this compound?

  • Reaction pathway prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable routes (e.g., tetrazole cyclization barriers) .
  • Molecular docking : Screen derivatives against target enzymes (e.g., VEGFR2, MMP9) using AutoDock Vina. highlights pyrazoline derivatives as enzyme inhibitors, suggesting similar targets for this compound .
  • QSAR modeling : Train models on biological activity data to prioritize substituents (e.g., cyclohexyl vs. aryl groups) for synthesis .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the biological activity of this compound?

  • Dose-response validation : Re-test compounds at varying concentrations to rule out assay interference (e.g., fluorescence quenching in enzyme assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Crystallography : Solve co-crystal structures with target proteins to validate docking poses (e.g., pyridine interactions with kinase active sites) .

Q. What approaches are recommended for elucidating the structure-activity relationships (SAR) of this compound's derivatives targeting specific enzymes or receptors?

  • Fragment-based design : Modify the pyridin-3-ylmethyl group () or tetrazole substituents to assess impact on binding affinity .
  • Enzyme inhibition assays : Compare IC₅₀ values of analogs against aminopeptidase N or MMP9, as seen in for pyrazoline derivatives .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., tetrazole N-atoms) using Schrödinger Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.